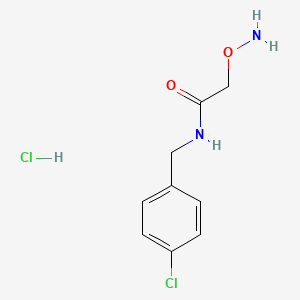

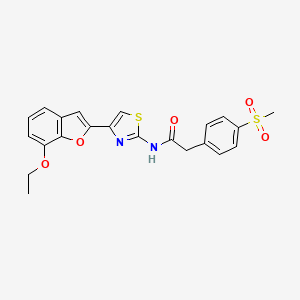

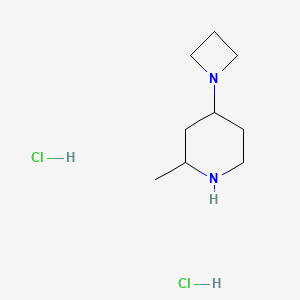

![molecular formula C11H8FN2NaO2 B3010440 Sodium 1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197062-42-1](/img/structure/B3010440.png)

Sodium 1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate is a chemical compound with the molecular formula C11H8FN2NaO2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives, including this compound, is an area of active research . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用

Anticancer Studies

Sodium 1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate and related compounds have shown promising results in anticancer research. For instance, Kumar et al. (2020) synthesized a related compound, ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, demonstrating notable anticancer activity against human melanoma A375 and mouse melanoma B16F10 cancer cell lines (Kumar et al., 2020).

Antimicrobial and Anti-tubercular Activities

The compound and its derivatives have been explored for their antimicrobial properties. In 2016, Shruthi et al. reported on novel hybrid molecules, including benzimidazole derivatives, which exhibited potent anti-tubercular activity. These compounds were significantly more potent than standard drugs like pyrazinamide and ciprofloxacin (Shruthi et al., 2016).

Optical and Electrochemical Studies

In 2015, Soylemez et al. studied a benzimidazole derivative for its optical and electrochromic properties, indicating the potential of such compounds in material science applications (Soylemez et al., 2015).

Metal-Mediated Base Pairing in DNA

A 2019 study by Sandmann et al. used imidazole-4-carboxylate, a related compound, to investigate metal-mediated base pairing in DNA, demonstrating the compound's utility in biochemical research (Sandmann et al., 2019).

Chemical Synthesis and Characterization

Various studies have focused on the synthesis and characterization of this compound derivatives, exploring their chemical properties and potential applications. For example, Richter et al. (2023) reported on the crystal and molecular structures of related compounds (Richter et al., 2023).

Fluorescent Chemosensors

Guo et al. (2013) developed a fluorescent chemosensor based on a benzimidazole derivative for detecting cyanide in aqueous solutions, highlighting the compound's relevance in environmental monitoring and safety applications (Guo et al., 2013).

Catalysis and Organic Synthesis

Jlassi et al. (2018) utilized this compound derivatives in the microwave-assisted oxidation of cyclohexane, demonstrating its catalytic potential (Jlassi et al., 2018).

Battery Applications

Plewa-Marczewska et al. (2014) investigated sodium salts of imidazole derivatives, including this compound, for their application in sodium-based batteries (Plewa-Marczewska et al., 2014).

将来の方向性

Imidazole derivatives, including Sodium 1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate, continue to be an area of active research due to their broad range of chemical and biological properties . Future research may focus on the development of new synthesis methods, exploration of additional biological activities, and the design of novel drugs based on the imidazole scaffold .

特性

IUPAC Name |

sodium;1-cyclopropyl-4-fluorobenzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2.Na/c12-7-2-1-3-8-9(7)13-10(11(15)16)14(8)6-4-5-6;/h1-3,6H,4-5H2,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAZBHSUPCHIDU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C(=CC=C3)F)N=C2C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B3010361.png)

![1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole](/img/structure/B3010363.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(morpholino)methanone](/img/structure/B3010365.png)

![[4-Chloro-3-(difluoromethyl)phenyl]methanol](/img/structure/B3010369.png)

![3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B3010379.png)